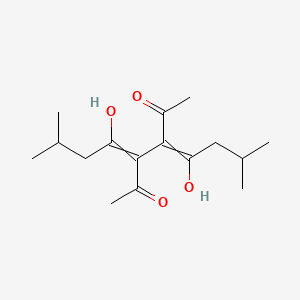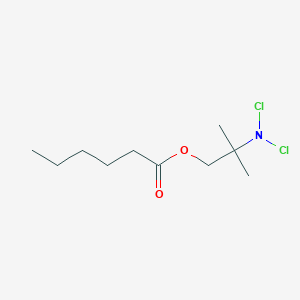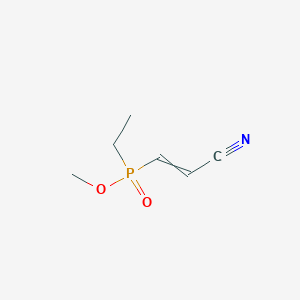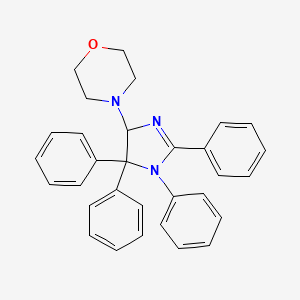
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine is a complex organic compound that features a morpholine ring fused with a tetraphenyl-substituted imidazole. This compound is part of the broader class of imidazole derivatives, which are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can yield dihydro-imidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the phenyl rings or the imidazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve solvents like dichloromethane or ethanol and may require catalysts like palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce a variety of phenyl-substituted imidazole derivatives.
Applications De Recherche Scientifique
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,5-Triphenylimidazole: Another imidazole derivative with similar structural features but different functional groups.
4,5-Dihydro-1H-imidazol-2-ylphenol: A simpler imidazole derivative with fewer phenyl substitutions.
Uniqueness
4-(1,2,5,5-Tetraphenyl-4,5-dihydro-1H-imidazol-4-yl)morpholine is unique due to its tetraphenyl substitution, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
61253-77-8 |
|---|---|
Formule moléculaire |
C31H29N3O |
Poids moléculaire |
459.6 g/mol |
Nom IUPAC |
4-(1,2,5,5-tetraphenyl-4H-imidazol-4-yl)morpholine |
InChI |
InChI=1S/C31H29N3O/c1-5-13-25(14-6-1)29-32-30(33-21-23-35-24-22-33)31(26-15-7-2-8-16-26,27-17-9-3-10-18-27)34(29)28-19-11-4-12-20-28/h1-20,30H,21-24H2 |
Clé InChI |
YZDRGUXFVAFOKH-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C2C(N(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,4,5-Tetramethylidenespiro[2.2]pentane](/img/structure/B14583936.png)
![2-[4-(2-Phenylethenyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14583937.png)
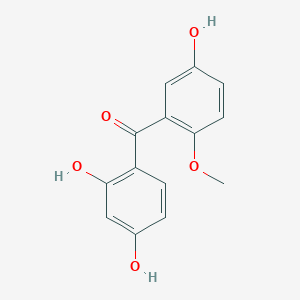
![1-{3-[(But-2-en-1-yl)oxy]phenyl}ethan-1-one](/img/structure/B14583941.png)

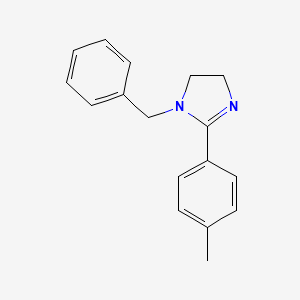
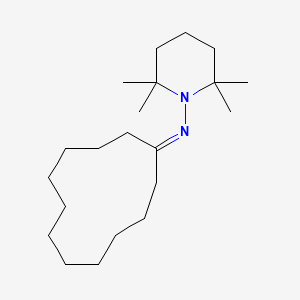
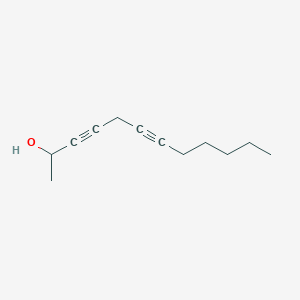

![1,4-Dimethyl-2,3-diphenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14583980.png)
